N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea
Overview
Description
N'-(2,4-dimethylphenyl)-N,N-dipentylthiourea is a useful research compound. Its molecular formula is C19H32N2S and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.22862020 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aggregation Phenomena in Polymers
An N,N′-diaryl urea based conjugated polymer model system studies the aggregation phenomenon in poly(phenyleneethynylenes) (PPEs) using N,N′-diphenyl urea as a model. This research demonstrates how modifications to the urea structure can mimic the aggregated and unaggregated states of PPEs, highlighting the role of structural design in polymer science and materials engineering (Ricks et al., 2004).
Antiviral Activity
Structure-activity relationship of diphenylthiourea antivirals explores the relationship between the chemical structure of N,N'-diphenylthioureas and their antiviral activity. The study identifies key structural features essential for antiviral effects, suggesting that modifications to the thiourea moiety can lead to significant biological activity (Galabov et al., 1980).
Catalysis and Polymerization
Development of an arylthiobismuthine cocatalyst in organobismuthine-mediated living radical polymerization demonstrates the use of thiobismuthine derivatives in polymerization processes to synthesize high molecular weight polystyrenes and polyacrylates. This research underscores the utility of thiourea derivatives in facilitating controlled polymerization reactions (Kayahara & Yamago, 2009).
Corrosion Inhibition
Investigation of ammonium (2,4-dimethylphenyl)-dithiocarbamate as a new, effective corrosion inhibitor for mild steel explores the corrosion inhibition properties of a methyl substituted phenyl containing dithiocarbamate compound. This study illustrates how derivatives of thiourea can offer protective benefits against corrosion, highlighting potential applications in materials science and engineering (Kıcır et al., 2016).
DNA Interaction and Biological Screening
Synthesis, characterization, biological screenings and interaction with calf thymus DNA of a novel azomethine reports on the synthesis of an azomethine derivative and its significant biological activities including interaction with DNA. This research indicates the potential of thiourea derivatives in biomedical applications, including drug design and molecular biology studies (Sirajuddin et al., 2012).
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1,1-dipentylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2S/c1-5-7-9-13-21(14-10-8-6-2)19(22)20-18-12-11-16(3)15-17(18)4/h11-12,15H,5-10,13-14H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFQGRMGWXCLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)NC1=C(C=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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